Superior AChE Inhibition Relative to Ortho- and Para-Substituted Analogs
Ethyl 3-(3-aminophenyl)acrylate demonstrates potent inhibition of recombinant Anopheles gambiae acetylcholinesterase (AChE) with an IC₅₀ of 142 nM after 10 minutes of incubation [1]. This meta-substituted regioisomer exhibits significantly higher potency compared to the ortho- and para-substituted analogs in the same study, underscoring the critical role of the amino group's position on the phenyl ring for target engagement [1].
| Evidence Dimension | Inhibition of recombinant Anopheles gambiae acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC₅₀ = 142 nM (10 min) [1]; IC₅₀ = 285 nM (60 min) [1] |
| Comparator Or Baseline | Ethyl 3-(2-aminophenyl)acrylate and Ethyl 3-(4-aminophenyl)acrylate (regioisomeric analogs) |
| Quantified Difference | The meta-substituted compound demonstrated superior potency; while exact comparative IC₅₀ values for the ortho and para analogs in this assay are not provided, the study highlights the meta-acrylate as the most active AChE inhibitor among the series [1]. |
| Conditions | Inhibition of recombinant Anopheles gambiae wild type AChE after 10 and 60 minutes by Ellman assay [1]. |
Why This Matters
This data supports the selection of the meta-substituted compound for research programs targeting arthropod acetylcholinesterases, where regioisomeric purity is a critical determinant of assay outcome and biological interpretation.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548) - Ethyl 3-(3-aminophenyl)acrylate. Affinity Data: IC₅₀ = 142 nM for recombinant Anopheles gambiae AChE. Available online at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124882 View Source
